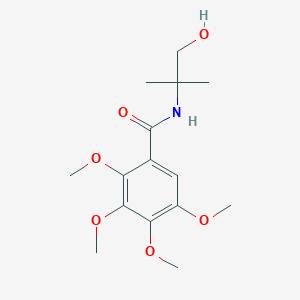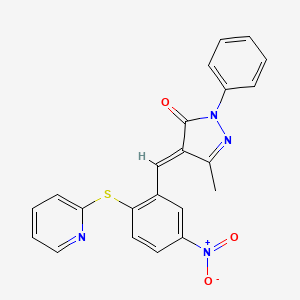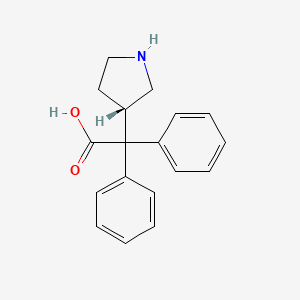
(S)-2,2-二苯基-2-(吡咯烷-3-基)乙酸
描述
“(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用
药物化学:对映选择性合成
(S)-2,2-二苯基-2-(吡咯烷-3-基)乙酸: 是一种手性化合物,可用于药物的对映选择性合成。 吡咯烷部分是许多生物活性化合物中常见的结构,其在该分子中的存在允许探索药效团空间,因为其sp³杂化 。该分子的立体化学对其与对映选择性蛋白的结合亲和力和选择性贡献很大,这在药物设计中至关重要。
农业化学:植物生长调节剂的合成
吡咯烷的衍生物,例如(S)-2,2-二苯基-2-(吡咯烷-3-基)乙酸,可以被合成来模拟吲哚-3-乙酸等植物激素 。该应用在农业化学中意义重大,可用于开发可以提高作物产量和品质的新型植物生长调节剂。
作用机制
Target of Action
It’s worth noting that compounds containing the indole nucleus and pyrrolidine ring, which are structural features of this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Compounds containing the pyrrolidine ring, like this one, are known to be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
实验室实验的优点和局限性
The advantages of using (S)-DPPA in laboratory experiments include its low cost, its ease of use, and its ability to facilitate the synthesis of chiral compounds. The limitations of using (S)-DPPA in laboratory experiments include its limited availability, its instability in the presence of certain chemicals, and its potential toxicity.
未来方向
The future directions for (S)-DPPA research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research is needed to determine the best methods for synthesizing (S)-DPPA, and to develop new applications for it. Finally, research is needed to develop new methods for using (S)-DPPA in laboratory experiments, such as methods for increasing its stability and reducing its toxicity.
生化分析
Biochemical Properties
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure is known for its ability to explore the pharmacophore space efficiently, contributing to the stereochemistry of the molecule . This compound interacts with various enzymes and proteins, influencing their activity through binding interactions. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors or intracellular proteins, it can alter the signaling cascades that regulate cell function. Additionally, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes or receptors, where it can either inhibit or activate their function. This binding can lead to changes in the conformation of the target biomolecule, affecting its activity. Additionally, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases .
Metabolic Pathways
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism. By modulating enzyme activity, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can alter the flow of metabolites through specific pathways, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid are crucial for its biological activity, as they influence its availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is essential for elucidating its mechanism of action .
属性
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKRGHULSJHKU-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)


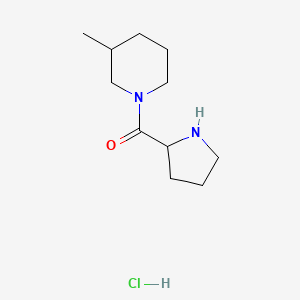
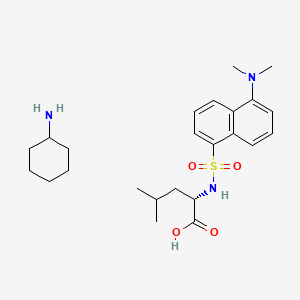

![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)



